N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide
Overview
Description
“N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide” is a compound that has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reactive intermediates. For example, a series of new benzamidine derivatives were synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine .Molecular Structure Analysis
The molecular structure of “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide” can be analyzed using various spectroscopic techniques. For instance, the structure of similar compounds has been confirmed by IR, 1H NMR, and EI-MS spectral data .Chemical Reactions Analysis
The chemical reactions involving “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide” can be complex. For instance, the synthesis of similar compounds often involves chlorination with phosphoryl chloride, followed by condensation with the appropriate substituted benzenamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide” can be determined using various computational methods. For instance, the molecular weight of a similar compound, “N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide”, is 251.28 g/mol, and it has a topological polar surface area of 57.8 Ų .Scientific Research Applications
1. PARP Inhibition and Cancer Research
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide and related compounds have been investigated for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), showing significant promise in cancer research. A study found that a similar compound, A-966492, demonstrated excellent potency against the PARP-1 enzyme and showed efficacy in vivo in cancer models, suggesting potential applications in cancer therapy (Penning et al., 2010).
2. Antitumor Properties and Bioactivity
Research on structurally related benzimidazole compounds has highlighted their potential antitumor effects and excellent bioactivities. One such compound, N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, synthesized from raw materials, exhibited promising results in this regard (H. Bin, 2015).
3. Histone Deacetylase Inhibition
Compounds with a benzimidazole core structure have also been researched as inhibitors of histone deacetylases (HDACs), which are important in the regulation of gene expression. One such compound, MGCD0103, was found to inhibit HDACs 1-3 and 11 and demonstrated significant antitumor activity in vivo, pointing towards its potential as an anticancer drug (Zhou et al., 2008).
4. Antisecretory Properties
Benzimidazole derivatives have been explored for their potent antisecretory properties, specifically as inhibitors of the (H+,K+)-ATPase enzyme. For instance, pantoprazole, a compound in this class, exhibited high potency in inhibiting gastric acid secretion, which may have implications in treating disorders like acid reflux (Kohl et al., 1992).
5. Antiviral Activity
Benzimidazole derivatives have shown potential in antiviral therapy. Research into compounds such as 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines revealed significant activity against human rhinovirus, suggesting their utility in developing new antiviral drugs (Hamdouchi et al., 1999).
6. Antimicrobial Properties
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, with many showing potent effects against various bacterial and fungal strains. This highlights their potential as antimicrobial agents in various therapeutic settings (Padalkar et al., 2014).
Future Directions
The future research directions for “N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide” could involve further investigation of its biological activities and potential applications in medicine. For instance, benzimidazole derivatives have found numerous applications in organic synthesis and are significant for medicinal chemistry due to their diverse biological activity .
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-21-12-13-22(30)28(21)18-5-3-4-16(14-18)24(31)25-17-10-8-15(9-11-17)23-26-19-6-1-2-7-20(19)27-23/h1-11,14H,12-13H2,(H,25,31)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQXTOLGRVVWPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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